(4-Chlorophenyl){3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone
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Overview
Description
“(4-Chlorophenyl){3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature and has been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The compound also contains a phenylsulfinyl group and a 4-chlorophenyl group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which it is subjected. Without specific information, it’s difficult to predict the exact reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Anti-Allergic Activities
Benzofuran derivatives have been studied for their potential in treating allergic reactions. Novel compounds with a benzofuran nucleus have been designed and synthesized to test their in vivo anti-allergic activities .
Anti-Inflammatory and Analgesic Properties
These compounds are known for their anti-inflammatory and analgesic effects. The therapeutic potentials of benzofuran derivatives include treating inflammation and pain relief .
Antidepressant Effects
Some benzofuran derivatives have shown promise as antidepressants, offering potential new avenues for treating depression .
Anticancer Activities
Substituted benzofurans have demonstrated significant cell growth inhibitory effects on various types of cancer cells, indicating their potential as anticancer agents .
Anti-Tumor and Anti-HIV Activities
The diverse pharmaceutical activities of benzofuran derivatives also extend to anti-tumor and anti-HIV properties, highlighting their importance in developing treatments for these conditions .
Anti-Oxidant Properties
Benzofuran compounds possess anti-oxidant activities, which are crucial in protecting cells from oxidative stress and related diseases .
Each of these applications showcases the versatility and potential of benzofuran derivatives in scientific research and medicine. While the specific compound may not have been directly referenced in the available literature, the general activities of benzofuran derivatives provide insight into the possible research applications.
Design, synthesis, and anti-allergic activities of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives Natural source, bioactivity and synthesis of benzofuran derivatives Synthetic Routes and Biological Activities of Benzofuran and its Derivatives Natural source, bioactivity and synthesis of benzofuran derivatives - Development of promising compounds with target therapy potentials
Mechanism of Action
Target of Action
The compound contains a benzofuran moiety, which is found in many bioactive molecules and can interact with various biological targets. Without specific studies, it’s hard to predict the exact targets of this compound .
Mode of Action
The mode of action would depend on the specific targets this compound interacts with. Generally, compounds like this can bind to their targets and modulate their activity, leading to downstream effects .
Biochemical Pathways
Again, without specific studies, it’s hard to predict the exact biochemical pathways this compound might affect. It could potentially be involved in a variety of pathways depending on its targets .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways this compound affects. Without specific information, it’s hard to predict the exact effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(benzenesulfinylmethyl)-1-benzofuran-2-yl]-(4-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO3S/c23-16-12-10-15(11-13-16)21(24)22-19(18-8-4-5-9-20(18)26-22)14-27(25)17-6-2-1-3-7-17/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTLQJDFFQOGRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)CC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl){3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone |
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